molecular formula C7H6INO B14846147 6-Iodo-4-methylpyridine-2-carbaldehyde

6-Iodo-4-methylpyridine-2-carbaldehyde

Cat. No.: B14846147
M. Wt: 247.03 g/mol
InChI Key: NQDABGKPXYZGJC-UHFFFAOYSA-N
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Description

6-Iodo-4-methylpyridine-2-carbaldehyde is a halogenated pyridine derivative featuring an iodine atom at position 6, a methyl group at position 4, and an aldehyde functional group at position 2. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its reactive aldehyde moiety and the iodine substituent, which serves as a versatile leaving group in cross-coupling reactions.

Properties

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

6-iodo-4-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H6INO/c1-5-2-6(4-10)9-7(8)3-5/h2-4H,1H3

InChI Key

NQDABGKPXYZGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)I)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-methylpyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 4-methylpyridine-2-carbaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-methylpyridine-2-carbaldehyde is reacted with an appropriate iodo-substituted reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled introduction of the iodine atom. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a hydroxyl group using a base like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: 6-Iodo-4-methylpyridine-2-carboxylic acid.

    Reduction: 6-Iodo-4-methylpyridine-2-methanol.

    Substitution: 6-Hydroxy-4-methylpyridine-2-carbaldehyde.

Scientific Research Applications

6-Iodo-4-methylpyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 6-Iodo-4-methylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, thereby affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence :

  • The aldehyde group in this compound enhances its electrophilicity, making it suitable for condensation reactions (e.g., forming Schiff bases). In contrast, the methoxy group in 4-Iodo-2-methoxy-6-methylpyridine provides electron-donating effects, stabilizing the aromatic ring but reducing reactivity toward nucleophiles.
  • The amine group in 6-Iodopyridin-2-ylamine facilitates participation in coupling reactions (e.g., Buchwald-Hartwig amination) or coordination chemistry, differing sharply from the aldehyde’s role.

Substituent Position and Reactivity :

  • Iodine at position 6 in all compounds enables Suzuki-Miyaura or Ullmann-type cross-coupling reactions. However, the aldehyde at position 2 in the target compound may direct electrophilic substitution reactions to specific ring positions, unlike methoxy or amine substituents in analogs.

Comparative Stability :

  • The carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid introduces acidity (pKa ~2-3), whereas the aldehyde in the target compound is prone to oxidation, necessitating storage under inert conditions.

Research Findings and Challenges

  • Reactivity Differences : The aldehyde group’s susceptibility to oxidation limits the target compound’s shelf life compared to methoxy- or amine-substituted analogs, requiring stringent storage conditions (e.g., anhydrous, low-temperature environments).
  • Synthetic Utility : While 4-Iodo-2-methoxy-6-methylpyridine is commercially available (e.g., Hairui Chem), the target compound’s synthesis may involve hazardous iodination steps, demanding specialized expertise.

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